

SAMS Peptide Kinase Assay: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **SAMS Peptide**

Cat. No.: **B612538**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The **SAMS peptide** is a highly specific and sensitive substrate for AMP-activated protein kinase (AMPK), a crucial enzyme in cellular energy homeostasis.^{[1][2][3]} Derived from the sequence surrounding Ser79 on rat acetyl-CoA carboxylase, the **SAMS peptide** provides a reliable method for assaying AMPK activity.^[4] Its rapid phosphorylation by AMPK makes it an ideal tool for researchers studying AMPK signaling pathways and for professionals in drug development screening for AMPK modulators.^{[1][2][5][6]} This document provides detailed application notes and protocols for utilizing the **SAMS peptide** in kinase assays.

Core Principles

The **SAMS peptide** assay is based on the transfer of a phosphate group from ATP to the serine residue within the **SAMS peptide** sequence (HMRSAMSGLHLVKRR) by AMPK.^[1] The amount of phosphorylated **SAMS peptide** is then quantified, typically through the detection of incorporated radiolabeled phosphate ($[^{32}\text{P}]$ or $[^{33}\text{P}]$) or by using non-radioactive methods such as luminescence-based ADP detection or ELISA-based approaches.^{[4][7][8]} The measured kinase activity is directly proportional to the amount of phosphorylated substrate.

Application Notes

- Substrate Specificity: The **SAMS peptide** is highly specific for AMPK and is not significantly phosphorylated by many other protein kinases, ensuring a low background signal and high accuracy in AMPK activity measurements.[3]
- Assay Versatility: The **SAMS peptide** can be used in various assay formats, including radioactive assays using phosphocellulose paper binding and non-radioactive assays like ADP-Glo™ luminescence assays or ELISA.[4][7][8]
- Buffer Composition: The composition of the kinase assay buffer is critical for optimal AMPK activity. Key components include a buffering agent to maintain pH, a magnesium salt as a co-factor for ATP, a reducing agent to maintain enzyme integrity, and ATP as the phosphate donor. Commercial kinase buffers are available, or researchers can prepare their own based on established formulations.[9][10][11][12]
- AMP Dependence: AMPK is allosterically activated by AMP. Therefore, the inclusion of AMP in the reaction buffer is often necessary to achieve maximal enzyme activity.[4]

SAMS Peptide Assay Buffer Composition

The following table summarizes various reported compositions for **SAMS peptide** kinase assay buffers. Researchers should optimize the buffer composition based on their specific experimental conditions and enzyme source.

Component	Concentration Range	Purpose	References
Buffering Agent			
HEPES	20 - 50 mM, pH 7.0 - 7.5	Maintains a stable pH for the enzymatic reaction.	[4][13][14]
MOPS	25 mM, pH 7.2	An alternative buffering agent to HEPES.	[7][15]
Tris-HCl	25 - 40 mM, pH 7.4 - 7.5	A common buffering agent in kinase assays.	[8][11]
Divalent Cations			
Magnesium Chloride (MgCl ₂)	5 - 25 mM	Essential cofactor for ATP binding to the kinase.	[7][11][13][16]
Magnesium Acetate	50 mM (in 5X stock)	An alternative magnesium salt.	[12]
Reducing Agents			
Dithiothreitol (DTT)	0.25 - 2 mM	Prevents oxidation of cysteine residues in the enzyme.	[4][7][11][15]
β-mercaptoethanol	0.1%	An alternative reducing agent.	[14]
Phosphatase Inhibitors			
β-glycerol-phosphate	5 - 12.5 mM	Inhibits serine/threonine phosphatases that could	[7][11]

dephosphorylate the SAMS peptide.

Sodium Orthovanadate (Na ₃ VO ₄)	0.1 mM	A general tyrosine phosphatase inhibitor, sometimes included in serine/threonine kinase assays. [11]
---	--------	--

Chelating Agents

EGTA	1 - 5 mM	Chelates calcium ions, which can activate calcium-dependent kinases and proteases. [7][15][16]
------	----------	--

EDTA	0.1 - 5 mM	A general metal ion chelator. [7][14][15]
------	------------	---

Other Components

ATP	100 - 500 µM	The phosphate donor for the kinase reaction. [4][8]
-----	--------------	---

AMP	0.2 - 0.3 mM	Allosteric activator of AMPK. [4][13]
-----	--------------	---------------------------------------

SAMS Peptide	20 - 200 µM	The substrate for AMPK. [4][8]
--------------	-------------	--------------------------------

Bovine Serum Albumin (BSA)	0.1 mg/ml	Stabilizes the enzyme and prevents non-specific binding to reaction tubes. [14]
----------------------------	-----------	---

Brij-35	0.01%	A non-ionic detergent used to prevent protein aggregation. [4][16]
---------	-------	--

Experimental Protocols

Protocol 1: Radiometric Kinase Assay using [γ -³²P]-ATP

This protocol is a classic method for measuring kinase activity by quantifying the incorporation of a radiolabeled phosphate from [γ -³²P]-ATP into the **SAMS peptide**.^{[4][7]}

Materials:

- Active AMPK enzyme
- **SAMS peptide**
- Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β -glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)^[7]
- [γ -³²P]-ATP
- 10 mM ATP stock solution
- P81 phosphocellulose paper
- 1% Phosphoric acid
- Acetone
- Scintillation counter and scintillation fluid

Procedure:

- Prepare a master mix: For each reaction, prepare a master mix containing Kinase Assay Buffer, active AMPK enzyme, and the **SAMS peptide** substrate.
- Initiate the reaction: In a microfuge tube, combine the enzyme/substrate master mix. To start the reaction, add the [γ -³²P]-ATP Assay Cocktail (a mix of unlabeled ATP and [γ -³²P]-ATP). The final reaction volume is typically 25 μ L.^[7]
- Incubation: Incubate the reaction mixture at 30°C for 15-30 minutes. The incubation time should be within the linear range of the kinase reaction.^[7]

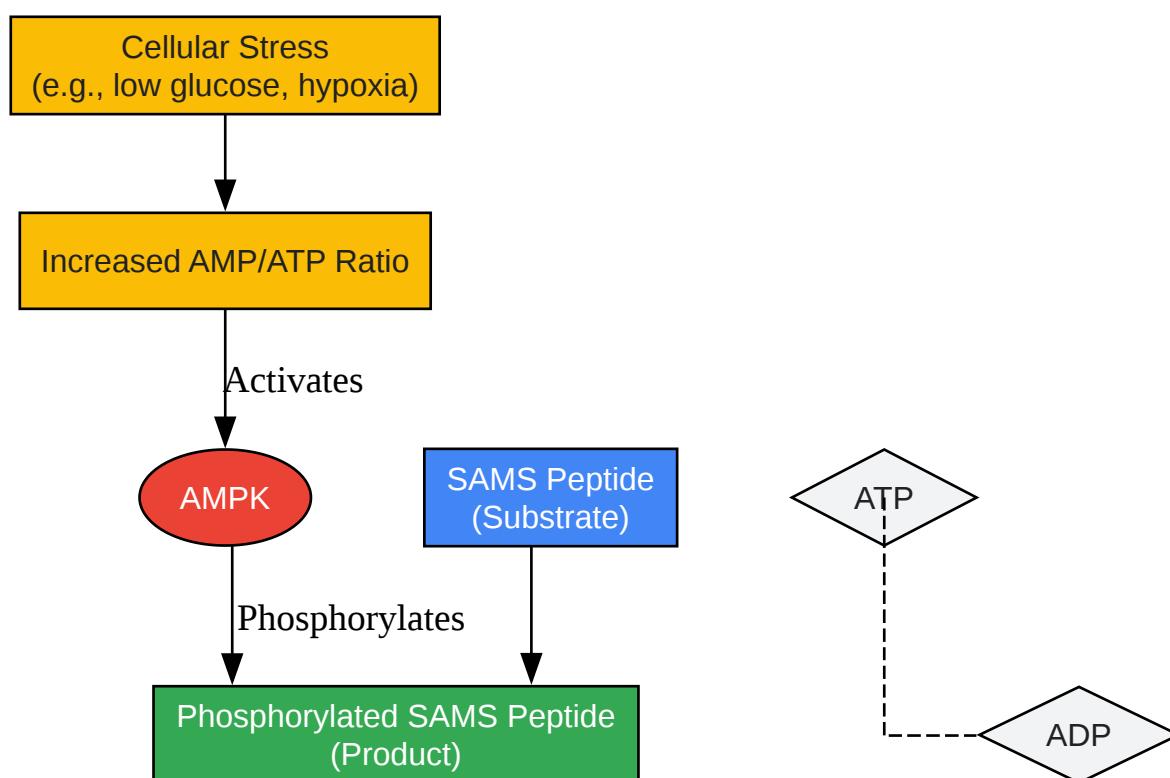
- Stop the reaction: Terminate the reaction by spotting 20 μ L of the reaction mixture onto a P81 phosphocellulose paper strip.[7]
- Washing: Wash the P81 paper strips three times for 10 minutes each in a bath of 1% phosphoric acid to remove unincorporated [γ - 32 P]-ATP.[7] Perform a final wash with acetone. [4]
- Quantification: Allow the paper strips to dry, then place them in scintillation vials with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.

Protocol 2: Luminescence-Based Kinase Assay (ADP-Glo™)

This non-radioactive method measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.

Materials:

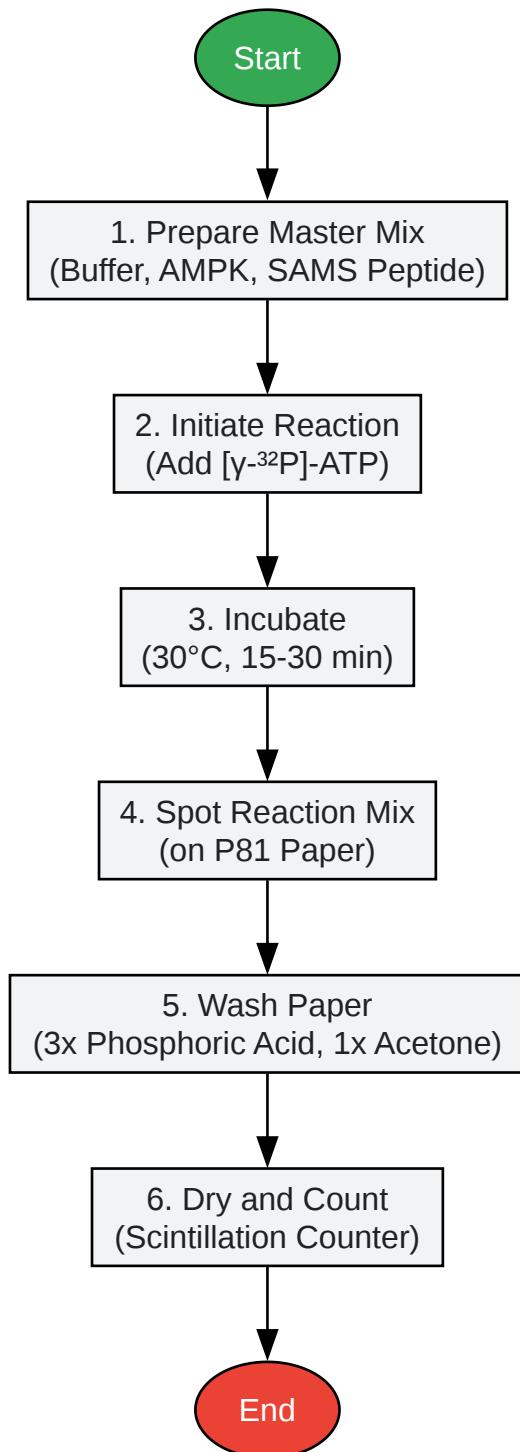
- Active AMPK enzyme
- **SAMS peptide**
- Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50 μ M DTT; 100 μ M AMP)
- ATP
- ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)


Procedure:

- Set up the kinase reaction: In a white multi-well plate, add the Kinase Assay Buffer, **SAMS peptide** substrate, and the test compound (e.g., inhibitor or vehicle control).
- Initiate the reaction: Add active AMPK enzyme to each well, and then start the reaction by adding ATP. The final reaction volume is typically 5-25 μ L.[7]
- Incubation: Incubate the plate at 30°C for 30-60 minutes.[7]

- Terminate the kinase reaction and deplete ATP: Add a volume of ADP-Glo™ Reagent equal to the kinase reaction volume to each well. Mix and incubate at room temperature for 40 minutes.[7]
- Detect ADP: Add Kinase Detection Reagent to each well, which converts ADP to ATP and generates a luminescent signal via a luciferase reaction.
- Measure luminescence: Incubate for 30-60 minutes at room temperature and measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus to the AMPK activity.

Visualizations


AMPK Signaling Pathway

[Click to download full resolution via product page](#)

Caption: Simplified AMPK signaling leading to **SAMS peptide** phosphorylation.

Experimental Workflow for Radiometric SAMS Peptide Assay

[Click to download full resolution via product page](#)

Caption: Step-by-step workflow for a radiometric **SAMS peptide** assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. rndsystems.com [rndsystems.com]
- 2. SAMS Peptide | CAS 125911-68-4 | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. iscabiochemicals.com [iscabiochemicals.com]
- 6. SAMS Peptide - Amerigo Scientific [amerigoscientific.com]
- 7. benchchem.com [benchchem.com]
- 8. An enzyme-linked immunosorbent assay (ELISA)-based activity assay for AMP-activated protein kinase (AMPK) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinase Assay Buffer I (ab189135) | Abcam [abcam.com]
- 10. sinobiological.com [sinobiological.com]
- 11. Kinase Buffer (10X) | Cell Signaling Technology [cellsignal.com]
- 12. You are being redirected... [bio-world.com]
- 13. diacomp.org [diacomp.org]
- 14. scbt.com [scbt.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- To cite this document: BenchChem. [SAMS Peptide Kinase Assay: Application Notes and Protocols for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b612538#sams-peptide-assay-buffer-composition>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com